Sotorasib

Descripción general

Descripción

Sotorasib, sold under the brand names Lumakras and Lumykras, is an anti-cancer medication used to treat non-small-cell lung cancer. It targets a specific mutation, G12C, in the protein K-Ras encoded by the gene KRAS, which is responsible for various forms of cancer . This compound is an inhibitor of the RAS GTPase family and was the first approved targeted therapy for patients with tumors harboring any KRAS mutation .

Aplicaciones Científicas De Investigación

Sotorasib has a wide range of scientific research applications, particularly in the field of oncology. It is used to treat non-small-cell lung cancer, colorectal cancer, and appendix cancer . This compound has demonstrated a positive benefit-risk profile with rapid, deep, and durable anticancer activity in patients with locally advanced or metastatic non-small cell lung cancer harboring the KRAS G12C mutation . It is also being explored in combination regimens with other therapies to enhance its efficacy .

Mecanismo De Acción

- Role : KRAS G12C is an oncogenic form of the KRAS protein. By targeting this specific mutation, Sotorasib aims to disrupt aberrant signaling pathways associated with cancer growth .

- Ultimately, this inhibition leads to reduced cell growth and promotes apoptosis in tumors driven by KRAS G12C .

- Inhibition of KRAS G12C disrupts downstream signaling, impacting cell proliferation, differentiation, and survival .

- Cellular consequences include inhibited cell growth and increased apoptosis in KRAS G12C-driven tumors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Sotorasib plays a crucial role in biochemical reactions by inhibiting the KRAS G12C protein, a member of the RAS GTPase family. This protein is involved in cell signaling pathways that regulate cell growth and differentiation. This compound binds irreversibly to the cysteine residue in the KRAS G12C protein, locking it in its inactive GDP-bound state . This inhibition prevents the protein from transmitting signals that promote cancer cell proliferation. This compound interacts with various biomolecules, including enzymes such as CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells harboring the KRAS G12C mutation, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the downstream signaling of the KRAS protein, which includes pathways like MAPK and PI3K . This inhibition leads to reduced gene expression of oncogenes and altered cellular metabolism, ultimately suppressing tumor growth.

Molecular Mechanism

At the molecular level, this compound binds covalently to the cysteine residue in the KRAS G12C protein, holding it in its inactive form . This binding prevents the protein from switching to its active GTP-bound state, thereby inhibiting its ability to activate downstream signaling pathways. The inhibition of KRAS G12C by this compound results in decreased phosphorylation of ERK and AKT, key proteins in the MAPK and PI3K pathways, respectively . This molecular mechanism effectively halts the proliferation of cancer cells with the KRAS G12C mutation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained efficacy in inhibiting KRAS G12C in vitro and in vivo . Long-term studies have shown that continuous exposure to this compound leads to durable responses in cancer cells, with minimal degradation of the compound . Resistance mechanisms can develop over time, necessitating combination therapies to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and renal toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is primarily metabolized through nonenzymatic conjugation and oxidative metabolism involving enzymes such as CYP3A4 and CYP2C8 . The metabolic pathways include glutathione conjugation and subsequent hydrolysis, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of this compound from the body, predominantly through fecal excretion.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is 89% bound to plasma proteins, which facilitates its distribution throughout the body . The compound has a mean volume of distribution at steady state of 211 liters, indicating extensive tissue penetration . This compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in target tissues.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the KRAS G12C protein . The compound’s activity is dependent on its ability to reach and bind to its target within the cell. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, ensuring its effective inhibition of the KRAS G12C protein.

Métodos De Preparación

Sotorasib is synthesized through a series of chemical reactions that involve the formation of an axially chiral biaryl moiety, which is critical for its potency . The synthetic route includes asymmetric catalysis, chiral chromatographic purification, and classical resolution . Industrial production methods involve large-scale synthesis of an atropisomerically pure building block comprising the central azaquinazolinone and pyridine rings of this compound .

Análisis De Reacciones Químicas

Sotorasib undergoes various chemical reactions, including nonenzymatic glutathione conjugation, GGT-mediated hydrolysis of glutathione adduct, and direct CYP3A and CYP2C8-mediated oxidation . Common reagents and conditions used in these reactions include glutathione, GGT, and CYP enzymes . Major products formed from these reactions include M10, this compound, and M24 .

Comparación Con Compuestos Similares

Sotorasib is compared with other KRAS G12C inhibitors such as adagrasib . Adagrasib has a longer half-life (24 hours compared to 5.5 hours for this compound) and extensive tissue distribution . Other similar compounds include selumetinib and binimetinib, which are MEK inhibitors targeting downstream pathways of KRAS . This compound’s uniqueness lies in its ability to form an irreversible, covalent bond with the unique cysteine of KRAS G12C, locking the protein in an inactive state .

Propiedades

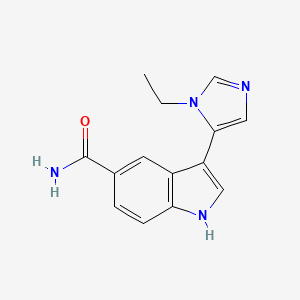

IUPAC Name |

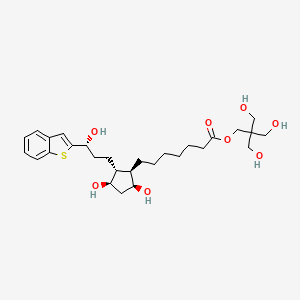

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B1192135.png)